2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid
Description
Properties
Molecular Formula |
C14H16N2O3 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C14H16N2O3/c17-14(18)13-10-3-1-2-4-11(10)15-12(13)9-16-5-7-19-8-6-16/h1-4,15H,5-9H2,(H,17,18) |
InChI Key |
SBJBQBRTYUZCIB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C3=CC=CC=C3N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation of the Indole Core
a. Synthesis of 1H-Indole-3-carboxylic acid derivatives:
- Method: Condensation of suitable precursors such as tryptamines or indole derivatives with formyl compounds, followed by oxidation.
- Key Reagents: Formylating agents like formic acid derivatives, oxidants such as potassium permanganate or chromium-based reagents.
- Example: In Patent WO2019211868A1, a process involves the synthesis of indole derivatives with specific substitutions at the 3-position, starting from substituted anilines or indoles, followed by carboxylation using reagents like oxalyl chloride or phosgene derivatives.
b. Halogenation at the 7-position:
- Method: Electrophilic halogenation (e.g., with N-bromosuccinimide or N-chlorosuccinimide) to introduce a halogen that facilitates subsequent nucleophilic substitution.
- Application: Facilitates the displacement with morpholine derivatives.
Carboxylation at the 3-Position
a. Carboxylation via lithiation:
- Method: Directed ortho-lithiation of the indole ring using n-butyllithium, followed by quenching with carbon dioxide.
- Conditions: Performed at low temperatures (-78°C) in dry THF.
- Outcome: Yields the indole-3-carboxylic acid derivative.
b. Use of carboxylation reagents:
- Method: Conversion of indole precursors to their acid derivatives via reagents such as oxalyl chloride, followed by hydrolysis.
- Example: In patent US7763732B2, the synthesis involves converting indole derivatives to their acid forms via acyl chlorides and subsequent hydrolysis.
Refined Synthetic Route Based on Patent and Literature Data
Additional Considerations
- Reaction Optimization: Parameters such as temperature, solvent choice, and molar ratios are critical for yield and purity.
- Protecting Groups: Sometimes used to prevent side reactions during multi-step synthesis.
- Spectroscopic Verification: IR, NMR, and MS are employed to confirm the structure at each stage.
Summary of Key Literature Findings
- Patent WO2019211868A1 describes an improved process involving the synthesis of related indole derivatives with morpholine groups, emphasizing reaction conditions like solvent choice and temperature control for high yield.
- Patent US7763732B2 details methods for preparing indole derivatives via halogenation, nucleophilic substitution, and carboxylation, which are adaptable for synthesizing the target compound.
- Research articles confirm that the substitution at the 3-position of indole with morpholine derivatives is efficiently achieved through nucleophilic displacement of halogenated intermediates, followed by oxidation or hydrolysis to introduce the carboxylic acid group.
Chemical Reactions Analysis
Types of Reactions
2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring and the morpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxides, while substitution reactions can introduce various functional groups onto the indole or morpholine rings .
Scientific Research Applications
Based on the search results, "2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid" is an indole derivative that may have several applications.
Analgesic Agent
- Indole derivatives can be used as analgesic agents in the treatment of pain, such as peri-operative pain, chronic pain, neuropathic pain, cancer pain, and pain and spasticity associated with multiple sclerosis .
- These compounds may be administered to humans in a sufficient amount and for a sufficient amount of time to alleviate the symptoms . Dosage levels for humans can be in the range of 0.001-50 mg per kg body weight, preferably in a dosage of 0.01-20 mg per kg body weight .
- These compounds could also be used in conjunction with other drugs, for example, analgesic drugs such as opioids and non-steroidal anti-inflammatory drugs (NSAIDs), including COX-2 selective inhibitors .
Treatment of Other Disorders
- Cannabinoid agonists of the invention would also potentially be useful in the treatment of other disorders including multiple sclerosis, spasticity, inflammation, glaucoma, nausea and emesis, loss of appetite, sleep disturbances, respiratory disorders, allergies, epilepsy, migraine, cardiovascular disorders, neurodegenerative disorders, anxiety, traumatic brain injury, and stroke .
Alectinib Preparation
- The present invention relates to a novel process for the preparation of Alectinib hydrochloride compound . Alectinib hydrochloride is a kinase inhibitor indicated for the treatment of patients with anaplastic lymphoma kinase (ALK)-positive, metastatic non-small cell lung cancer (NSCLC) .
- Alectinib hydrochloride was approved by the U.S. Food and Drug Administration in 2015 for the treatment of patients with metastatic non-small cell lung cancer and has been approved by the Europe commission for the treatment of lung cancer .
Mechanism of Action
The mechanism of action of 2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, influencing biological processes. The morpholine moiety can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons with key analogs:
Key Comparative Insights
Structural Variations and Solubility: The morpholine group in 2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid improves aqueous solubility compared to non-polar analogs like 1H-indole-3-carboxylic acid . Pyrrolidine-containing PMVA also demonstrates enhanced solubility, but its vanillic acid backbone limits indole-specific interactions . Halogenated derivatives (e.g., 5-Chloro-1-[(4-chlorophenyl)methyl]-...) exhibit higher lipophilicity, favoring membrane penetration but reducing solubility .
Biological Activity: Morpholine-containing compounds like DMMMP (4,6-di[(morpholin-4-yl)methyl]-2-methoxyphenol) exhibit potent antioxidant effects in lipid peroxidation assays, suggesting that the morpholine group may stabilize free radicals via electron donation . Schiff base derivatives of 2-methylindole-3-carboxylic acid demonstrate anti-inflammatory activity (e.g., 50–70% edema inhibition in carrageenan models), attributed to electron-rich substituents like hydroxyl and methoxy groups . The morpholine analog may similarly target inflammatory pathways but with modified pharmacokinetics.
Synthesis Pathways: The target compound can be synthesized via Mannich-type reactions, similar to methods used for 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid (). For example, condensation of 3-formyl-1H-indole-2-carboxylic acid with morpholine in acetic acid under reflux . In contrast, halogenated analogs require electrophilic substitution (e.g., chlorination) or Suzuki coupling for aryl group introduction .
Biological Activity
2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties, supported by data from various studies.
Antimicrobial Activity
Recent studies have demonstrated that 2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid exhibits notable antimicrobial properties.
Antibacterial Activity
The compound has shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| S. aureus ATCC 25923 | 3.90 |
| S. aureus ATCC 43300 (MRSA) | <1.00 |
| M. tuberculosis H37Rv | 10.00 |
The compound inhibited the growth of M. tuberculosis over a period of 41 days at a concentration of 10 µg/mL, showcasing its potential for further development as an anti-tubercular agent .
Antifungal Activity
In addition to antibacterial properties, the compound demonstrated antifungal activity against strains such as Candida albicans, with MIC values indicating effective inhibition. This broad spectrum of activity makes it a candidate for treating infections caused by resistant pathogens .
Anticancer Activity
The compound has also been evaluated for its anticancer properties, particularly against various cancer cell lines.
Cytotoxicity Studies
Cytotoxicity assays revealed that 2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid exhibited significant antiproliferative effects on cancer cell lines, with IC50 values reported in the low micromolar range (<10 µM). The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | <10 |
| MDA-MB-231 (breast cancer) | <10 |
| HeLa (cervical cancer) | <10 |
These results suggest that the compound preferentially targets rapidly dividing cells while maintaining a lower impact on non-cancerous cells, indicating a favorable therapeutic index .
The biological activity of 2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid is thought to involve several mechanisms:
- Inhibition of Protein Synthesis : The compound may interfere with bacterial protein synthesis pathways, leading to cell death.
- Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways, enhancing caspase activity and leading to cell cycle arrest .
- Biofilm Disruption : It has shown potential in preventing biofilm formation in bacterial cultures, which is crucial for combating chronic infections .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antitubercular Activity : A study reported that the compound effectively inhibited M. tuberculosis growth, making it a promising candidate for further antitubercular drug development .
- Cytotoxicity Against Cancer Cells : Research indicated that the compound selectively inhibited the proliferation of various cancer cell lines while sparing normal cells, suggesting its utility in targeted cancer therapy .
- Antifungal Properties : The compound's antifungal activity against resistant strains adds to its therapeutic potential in treating opportunistic infections .
Q & A
Basic: What are the standard synthetic routes for preparing 2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid?
Methodological Answer:
A common approach involves condensing 3-formyl-1H-indole-2-carboxylic acid derivatives with morpholine-containing reagents under acidic reflux conditions. For example, acetic acid and sodium acetate are often used as catalysts in refluxing conditions (3–5 hours) to facilitate Schiff base formation or nucleophilic substitution. Similar protocols for analogous indole derivatives involve refluxing with chloroacetic acid or arylthioureas to introduce heterocyclic moieties . Purification typically involves recrystallization from acetic acid or column chromatography.
Basic: Which analytical techniques are critical for characterizing this compound and validating purity?
Methodological Answer:
- LCMS (Liquid Chromatography-Mass Spectrometry): Confirms molecular weight (e.g., m/z 771 [M+H]+ observed for structurally related compounds) and detects impurities .
- HPLC (High-Performance Liquid Chromatography): Validates purity via retention time analysis (e.g., 1.43 minutes under SMD-TFA05 conditions) .
- NMR Spectroscopy: Resolves regiochemical ambiguities in the indole and morpholine substituents.
- Elemental Analysis: Ensures stoichiometric consistency, particularly for nitrogen and oxygen content.
Basic: What safety precautions are recommended when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
- Ventilation: Ensure adequate airflow to disperse aerosols or dust.
- First Aid: For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15+ minutes .
- Storage: Keep in a cool, dry environment away from incompatible materials (e.g., strong oxidizers).
Basic: How can researchers screen this compound for biological activity?
Methodological Answer:
- Enzyme Inhibition Assays: Test against targets like kinases or receptors using fluorescence polarization or radioligand binding (e.g., [3H]PSB-12150 for indole derivatives) .
- Cell-Based Assays: Evaluate cytotoxicity or anti-proliferative effects in cancer cell lines.
- In Silico Docking: Use computational tools (e.g., AutoDock) to predict interactions with proteins like Rab7, a target for indole-based activators .
Advanced: How can multi-step synthesis yields be optimized for derivatives of this compound?
Methodological Answer:
- Intermediate Stabilization: Protect reactive groups (e.g., carboxylic acids) as esters during morpholine coupling to prevent side reactions .
- Regioselective Functionalization: Use directing groups (e.g., bromine at C6) to control substitution patterns, as seen in ethyl 6-bromo-1H-indole-3-carboxylate derivatives .
- Catalyst Screening: Test palladium or copper catalysts for cross-coupling steps to enhance efficiency.
Advanced: How should researchers resolve contradictions in spectral data across synthetic batches?
Methodological Answer:
- Batch Comparison: Analyze LCMS and NMR spectra across batches to identify impurities (e.g., unreacted starting materials or regioisomers).
- Reaction Monitoring: Use TLC or in situ IR spectroscopy to track reaction progress and optimize reflux duration .
- Isotopic Labeling: Synthesize deuterated analogs to confirm peak assignments in complex NMR spectra .
Advanced: What are the stability concerns for this compound under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Studies: Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation via HPLC. Morpholine-containing compounds may hydrolyze under strongly acidic/basic conditions .
- Light Sensitivity: Store in amber vials if photodegradation is observed (common in indole derivatives).
- Thermogravimetric Analysis (TGA): Determine decomposition temperature to guide storage protocols.
Advanced: How does the morpholine moiety influence structure-activity relationships (SAR) in pharmacological studies?
Methodological Answer:
- Receptor Binding: The morpholine group enhances solubility and hydrogen-bonding capacity, improving interactions with targets like G-protein-coupled receptors (GPCRs) .
- Bioisosteric Replacement: Compare activity with piperidine or piperazine analogs to assess the role of oxygen in the morpholine ring.
- Metabolic Stability: Evaluate cytochrome P450 interactions using liver microsome assays; morpholine may reduce oxidative metabolism compared to saturated amines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
